molecular formula C25H21BrN4O2S B5796593 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide

Cat. No.: B5796593
M. Wt: 521.4 g/mol
InChI Key: ZBNRBOSXYNRZFE-JFLMPSFJSA-N
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Description

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide is a complex organic compound with a unique structure that includes a brominated benzamide core, a hydroxyl group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazole-4-carbaldehyde in the presence of a suitable base to form the Schiff base . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures for handling brominated compounds.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of 5-bromo-2-oxo-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide.

    Reduction: Formation of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylamino]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The presence of the bromine atom and the Schiff base moiety can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazole: Another precursor used in the synthesis.

    5-bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a methoxy group instead of the Schiff base.

Uniqueness

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The Schiff base moiety, in particular, is known for its ability to form stable complexes with metal ions, which can be useful in various applications .

Properties

IUPAC Name

5-bromo-2-hydroxy-N-[(E)-[3-methyl-5-(4-methylphenyl)sulfanyl-1-phenylpyrazol-4-yl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN4O2S/c1-16-8-11-20(12-9-16)33-25-22(17(2)29-30(25)19-6-4-3-5-7-19)15-27-28-24(32)21-14-18(26)10-13-23(21)31/h3-15,31H,1-2H3,(H,28,32)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNRBOSXYNRZFE-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)C=NNC(=O)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C(=NN2C3=CC=CC=C3)C)/C=N/NC(=O)C4=C(C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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